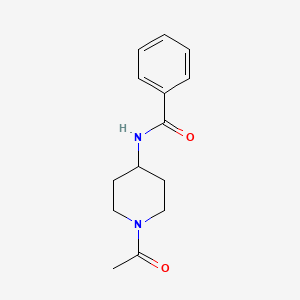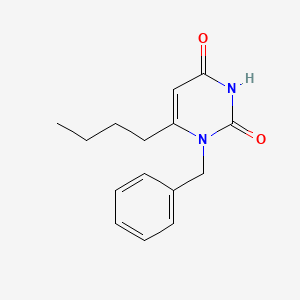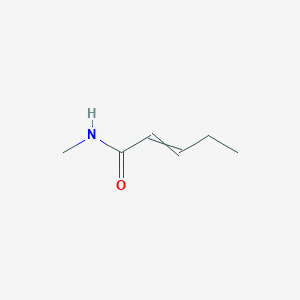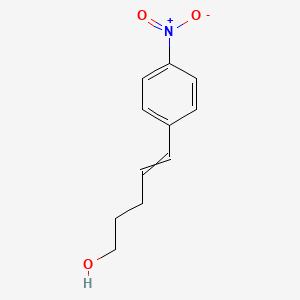![molecular formula C16H17NOS B14215601 Methanone, [3-(ethylthio)-4-(methylamino)phenyl]phenyl- CAS No. 827026-23-3](/img/structure/B14215601.png)
Methanone, [3-(ethylthio)-4-(methylamino)phenyl]phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, [3-(ethylthio)-4-(methylamino)phenyl]phenyl- is a chemical compound known for its unique structure and properties It is a member of the methanone family, characterized by the presence of a methanone group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [3-(ethylthio)-4-(methylamino)phenyl]phenyl- typically involves the reaction of 3-(ethylthio)-4-(methylamino)aniline with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the methanone linkage. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of Methanone, [3-(ethylthio)-4-(methylamino)phenyl]phenyl- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over the reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Methanone, [3-(ethylthio)-4-(methylamino)phenyl]phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the methanone group to a secondary alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary alcohols.
Substitution: Brominated or nitrated derivatives of the original compound.
Scientific Research Applications
Methanone, [3-(ethylthio)-4-(methylamino)phenyl]phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methanone, [3-(ethylthio)-4-(methylamino)phenyl]phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methanone, (3-methylphenyl)phenyl-: This compound has a similar structure but lacks the ethylthio and methylamino groups.
Methanone, (4-methylphenyl)phenyl-: Similar to the above compound but with the methyl group in the para position.
Methanone, [4-(dimethylamino)phenyl]phenyl-: This compound has a dimethylamino group instead of the ethylthio and methylamino groups.
Uniqueness
Methanone, [3-(ethylthio)-4-(methylamino)phenyl]phenyl- is unique due to the presence of both ethylthio and methylamino groups, which impart distinct chemical and biological properties
Properties
CAS No. |
827026-23-3 |
|---|---|
Molecular Formula |
C16H17NOS |
Molecular Weight |
271.4 g/mol |
IUPAC Name |
[3-ethylsulfanyl-4-(methylamino)phenyl]-phenylmethanone |
InChI |
InChI=1S/C16H17NOS/c1-3-19-15-11-13(9-10-14(15)17-2)16(18)12-7-5-4-6-8-12/h4-11,17H,3H2,1-2H3 |
InChI Key |
MHZZLWOYTDWLBI-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C(C=CC(=C1)C(=O)C2=CC=CC=C2)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[Methyl(2-oxoethyl)amino]-4-oxobut-2-enoic acid](/img/structure/B14215526.png)
![2-Amino-5-[(2-hydroxyethoxy)methyl]phenol](/img/structure/B14215530.png)

![[3-[(3,4-Difluorophenyl)methoxy]phenyl]thiourea](/img/structure/B14215534.png)
![[Methoxy(dimethyl)silyl]methyl prop-2-enoate](/img/structure/B14215541.png)
![6-(2-{3-[(Propan-2-yl)oxy]phenyl}ethenyl)naphthalene-2-carbonitrile](/img/structure/B14215549.png)
![2-[10-(1,3-Dioxolan-2-YL)decyl]-2-methyl-1,3-dioxolane](/img/structure/B14215556.png)
![1,2,4-Triazolo[4,3-a]pyrimidine, 3-(2-chlorophenyl)-5,7-dimethyl-](/img/structure/B14215558.png)
oxophosphanium](/img/structure/B14215597.png)


![2-[1-(2-chlorophenyl)ethyl]-1,3-diphenylpropane-1,3-dione](/img/structure/B14215609.png)
![Thiourea, [3-fluoro-4-(pentyloxy)phenyl]-](/img/structure/B14215620.png)

